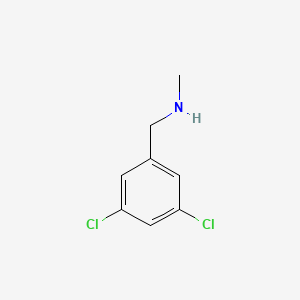

N-Methyl-3,5-dichlorobenzylamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTJQZMMDIIKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90389-22-3 (hydrochloride) | |

| Record name | N-methyl-3,5-dichlorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60238140 | |

| Record name | N-methyl-3,5-dichlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-21-9 | |

| Record name | 3,5-Dichloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-3,5-dichlorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-3,5-dichlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways to N-Methyl-3,5-dichlorobenzylamine

The traditional synthesis of this compound relies on well-established chemical reactions, including reductive amination, alkylation, and nitrile reduction.

Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this approach typically involves the reaction of 3,5-dichlorobenzaldehyde (B167965) with methylamine. This reaction proceeds via the initial formation of an imine intermediate, which is then reduced to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The general reaction scheme is as follows:

3,5-dichlorobenzaldehyde + CH₃NH₂ → [Imine Intermediate] → this compound

The efficiency of this one-pot reaction can be influenced by the choice of activating agents and the reducing agent. researchgate.net For instance, a combination of ZnCl₂-TMSOAc as activating agents and NaBH(OAc)₃ as the reducing agent has been shown to be effective for the reductive amination of various aldehydes with amines. researchgate.net

| Reactants | Reagents | Product | Key Features |

| 3,5-Dichlorobenzaldehyde, Methylamine | NaBH₃CN or NaBH(OAc)₃ | This compound | One-pot synthesis, good yields. |

| Aldehydes, Heteroaromatic amines | ZnCl₂-TMSOAc, NaBH(OAc)₃ | Secondary amines | Parallel synthesis capability. researchgate.net |

| Ketones, Amines | Pd/C, H₂ | Secondary or Tertiary amines | Widely used in literature. youtube.com |

Another fundamental approach is the N-alkylation of a precursor amine. In this case, 3,5-dichlorobenzylamine (B1297776) serves as the starting material and is reacted with a methylating agent, such as a methyl halide (e.g., methyl iodide), to introduce the methyl group onto the nitrogen atom.

3,5-dichlorobenzylamine + CH₃-X → this compound (where X = I, Br, Cl)

A significant challenge with direct alkylation is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dimethyl-3,5-dichlorobenzylamine, as an undesired byproduct. masterorganicchemistry.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired secondary amine.

The reduction of nitriles provides an alternative route to primary amines, which can then be further functionalized. 3,5-Dichlorobenzonitrile (B1202942) can be reduced to the corresponding primary amine, 3,5-dichlorobenzylamine, using methods such as catalytic hydrogenation or treatment with complex metal hydrides like lithium aluminum hydride (LiAlH₄).

3,5-Dichlorobenzonitrile → 3,5-Dichlorobenzylamine

Following the synthesis of the primary amine, it can be subsequently methylated to yield this compound, as described in the alkylation section. This two-step process offers a viable, albeit longer, pathway to the target compound.

Advanced Synthetic Techniques and Reaction Condition Optimization

To enhance the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced techniques and careful optimization of reaction conditions are employed.

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Phase-transfer catalysis (PTC) is a particularly valuable technique, especially in the context of N-alkylation reactions. acsgcipr.orgbiomedres.us PTC facilitates the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.comdalalinstitute.com

In the alkylation of 3,5-dichlorobenzylamine, a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, can transport the amine from the organic phase to the interface where it can react with the methylating agent. acsgcipr.orgdalalinstitute.com This can lead to faster reaction rates, higher yields, and the ability to use less harsh reaction conditions. biomedres.usijirset.com The use of PTC can also allow for the use of more environmentally benign solvents and inorganic bases. acsgcipr.org

| Catalyst Type | Application | Advantages |

| Quaternary Ammonium Salts | N-alkylation | Faster reactions, higher yields, milder conditions. acsgcipr.orgijirset.comdalalinstitute.com |

| Chiral Phase-Transfer Catalysts | Asymmetric synthesis | Enables enantioselective reactions. ijirset.com |

The choice of solvent can significantly impact the outcome of a chemical reaction. In the synthesis of this compound, the solvent can influence reactant solubility, reaction rates, and even the selectivity of the reaction. For instance, in reductive amination, the solvent must be compatible with both the imine formation and the reduction step.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the use of sustainable catalysts, avoidance of hazardous reagents, and maximization of atom economy.

A primary route to this compound is the reductive amination of 3,5-dichlorobenzaldehyde with methylamine. Traditional methods often employ stoichiometric reducing agents like sodium borohydride, which generate significant waste. Modern approaches focus on catalytic hydrogenation, a greener alternative that utilizes molecular hydrogen as the reductant, with water being the only byproduct.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for recycling. For the reductive amination of halogenated aldehydes, palladium-based catalysts are often effective. However, a significant challenge with these catalysts is the potential for dehalogenation, leading to impurities. researchgate.net Research has shown that the selectivity of these catalysts can be improved. For instance, modifying palladium on carbon catalysts with copper has been shown to suppress dehalogenation and increase the yield of the desired halogenated amine. researchgate.net Furthermore, the calcination temperature of the catalyst can influence particle size and, consequently, selectivity, with larger particles sometimes showing a lower propensity for dehalogenation. unimi.it

The choice of solvent is another critical factor. The use of water as a solvent in reductive amination reactions is highly desirable from a green chemistry standpoint. researchgate.net Iridium complexes have been shown to be effective catalysts for transfer hydrogenation reductive amination in aqueous solutions using formic acid as a hydrogen source, offering an environmentally friendly method for producing a variety of amines. researchgate.net

Another potential green route is the N-methylation of 3,5-dichlorobenzylamine. While traditional methylating agents like methyl iodide are effective, they are also toxic and produce stoichiometric amounts of salt waste. A greener alternative is the use of methanol (B129727) as a methylating agent, which is less hazardous and more atom-economical. Heterogeneous catalysts, such as those based on nickel, have been developed for the selective mono-N-methylation of amines using methanol. acs.org

The table below summarizes some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., modified Pd/C, Ni-based catalysts) for reductive amination and N-methylation. researchgate.netunimi.itacs.org | Reduced catalyst waste, lower cost, simplified purification. |

| Atom Economy | Employing catalytic hydrogenation or transfer hydrogenation in reductive amination; using methanol as a methylating agent. researchgate.netacs.orgnih.gov | Minimized byproduct formation, efficient use of raw materials. |

| Safer Solvents | Utilizing water as a solvent for reductive amination reactions. researchgate.net | Reduced environmental impact, improved safety profile. |

| Designing for Selectivity | Modifying catalysts and reaction conditions to prevent side reactions like dehalogenation. researchgate.netunimi.it | Higher product purity, reduced need for complex purification steps. |

Scale-Up Considerations for Laboratory to Research Applications

Transitioning the synthesis of this compound from a laboratory scale to larger research-grade production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the reductive amination pathway, the management of reaction exotherms is critical during scale-up. The addition of the reducing agent, whether it's a borohydride or the introduction of hydrogen gas, must be carefully controlled to maintain the desired reaction temperature. In catalytic hydrogenations, the efficiency of mass transfer of hydrogen gas into the liquid phase becomes increasingly important at a larger scale. This may necessitate the use of specialized high-pressure reactors with efficient stirring mechanisms.

The choice of catalyst and its lifecycle are also key considerations for scalability. Heterogeneous catalysts are generally preferred for larger-scale operations due to their ease of removal by filtration, which simplifies the work-up procedure. nih.gov The stability and recyclability of the catalyst are crucial for the economic viability of the process. Studies on calcined palladium catalysts have demonstrated excellent stability over multiple cycles, which is a promising feature for scale-up. unimi.it

Purification of the final product at a larger scale can present challenges. While laboratory-scale purifications might rely on column chromatography, this method is often impractical for larger quantities. Therefore, developing a robust crystallization or distillation procedure is essential for obtaining high-purity this compound on a larger scale. The conversion of the amine to its hydrochloride salt can facilitate purification and handling. nih.gov

The table below outlines key considerations for the scale-up of this compound synthesis.

| Parameter | Laboratory Scale Consideration | Research Application Scale-Up Consideration |

| Reaction Control | Manual addition of reagents, simple temperature monitoring. | Automated dosing systems, advanced temperature control, management of exotherms. |

| Catalysis | Use of homogeneous or heterogeneous catalysts. | Preference for robust, recyclable heterogeneous catalysts for simplified work-up. unimi.itnih.gov |

| Mass Transfer | Generally not a limiting factor in small flasks. | Efficient agitation and gas dispersion for catalytic hydrogenations in larger reactors. |

| Work-up & Purification | Extraction and column chromatography are common. | Development of scalable crystallization or distillation methods; salt formation for easier handling and purification. nih.gov |

| Side Reaction Management | Side products may be easily separated. | Precise control of reaction conditions (temperature, pressure, catalyst loading) to minimize side reactions like dehalogenation. researchgate.net |

Research on the reductive amination of other functionalized aldehydes has demonstrated successful gram-scale synthesis, indicating the feasibility of scaling up these methods for compounds like this compound. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Secondary Amine Functionality

The nitrogen atom in N-Methyl-3,5-dichlorobenzylamine contains a lone pair of electrons, making the secondary amine group a potent nucleophile. This inherent nucleophilicity is the basis for its participation in substitution and derivatization reactions at the nitrogen center.

As a nucleophile, the secondary amine of this compound can react with various electrophilic substrates, such as alkyl halides, in nucleophilic substitution reactions. In these reactions, the nitrogen atom attacks the electrophilic carbon, displacing a leaving group to form a new carbon-nitrogen bond. This results in the formation of a tertiary amine. The reaction typically follows an S(_N)2 mechanism, where the rate is dependent on the concentration of both the amine and the alkyl halide. The reactivity can be influenced by the steric bulk of both the amine and the electrophile.

Kinetic studies on analogous reactions, such as the reactions of N-methyl-Y-α-bromoacetanilides with substituted X-benzylamines, have been conducted to understand the mechanistic pathways. researchgate.net Such studies often reveal complex dependencies on the electronic nature of substituents on both the nucleophile and the substrate. researchgate.net For instance, the nucleophilicity of 3,5-dichloroaniline (B42879), a related primary amine, allows it to undergo nucleophilic substitution with alkyl halides like bromoacetyl bromide. guidechem.com

| Reactant Class | Substrate Example | Product Type | General Reaction |

| Alkyl Halide | Iodomethane | Tertiary Amine | R-CH₂-NH(CH₃) + CH₃I → R-CH₂-N(CH₃)₂ + HI |

| Acyl Halide | Acetyl Chloride | Amide | R-CH₂-NH(CH₃) + CH₃COCl → R-CH₂-N(CH₃)COCH₃ + HCl |

| Sulfonyl Halide | Benzenesulfonyl Chloride | Sulfonamide | R-CH₂-NH(CH₃) + C₆H₅SO₂Cl → R-CH₂-N(CH₃)SO₂C₆H₅ + HCl |

| (Where R = 3,5-dichlorophenyl) |

The secondary amine readily undergoes acylation when treated with carboxylic acid derivatives like acyl chlorides, anhydrides, or esters to form amides. This is a form of nucleophilic acyl substitution. These amidation reactions are fundamental in organic synthesis for creating stable amide bonds. For example, the acylation of 3,4-dichloroaniline (B118046) with chloroacetyl chloride is a known transformation used in the synthesis of more complex molecules. nih.gov Similarly, this compound can be derivatized to explore structure-activity relationships in medicinal chemistry or to attach it to other molecular scaffolds. The use of various amidation agents, including those based on 1,3,5-triazine, has been explored for creating amide linkages under specific conditions. units.it

| Reagent | Product Class | Significance |

| Acyl Chlorides (e.g., Benzoyl chloride) | N-substituted Amides | Forms stable amide bonds, useful for protecting the amine or building larger molecules. |

| Carboxylic Anhydrides (e.g., Acetic anhydride) | N-substituted Amides | Common method for acetylation, often used in synthesis. |

| Isocyanates (e.g., Phenyl isocyanate) | Substituted Ureas | Forms urea (B33335) derivatives, important in polymer and pharmaceutical chemistry. |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is controlled by the electronic properties of its three substituents: two chlorine atoms and the N-methylaminomethyl (-CH₂NHCH₃) group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. minia.edu.egmasterorganicchemistry.com The substituents on the ring determine its reactivity and the position of the incoming electrophile.

Chlorine atoms : Halogens are deactivating substituents due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. chemguide.co.uk However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) when attack occurs at these positions.

-CH₂NHCH₃ group : This group is considered activating and ortho, para-directing. The methylene (B1212753) bridge isolates the amine from the ring's pi system, so its effect is primarily that of a substituted alkyl group. Alkyl groups are electron-donating through an inductive effect and hyperconjugation, which activates the ring towards EAS. msu.edu

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, is generally unfavorable for this compound. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halogen). libretexts.orgambeed.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com this compound lacks such strong activating groups for NAS; in fact, the alkylamine substituent is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, substitution of the chlorine atoms via a standard S(_N)Ar mechanism is not expected under typical conditions.

The two chlorine atoms on the aromatic ring have a profound dual influence on its reactivity.

Inductive Effect (-I) : Chlorine is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond network. This inductive withdrawal destabilizes the positively charged intermediate formed during electrophilic attack, thus reducing the reaction rate and deactivating the ring. chemguide.co.uk

Resonance Effect (+R) : The lone pairs on the chlorine atoms can be delocalized into the aromatic pi system. This resonance donation helps to stabilize the carbocation intermediate when the electrophile adds to the ortho or para positions.

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -CH₂NHCH₃ | 1 | Activating | ortho, para (to C2, C4, C6) |

| -Cl | 3 | Deactivating | ortho, para (to C2, C4, C6) |

| -Cl | 5 | Deactivating | ortho, para (to C4, C6) |

| Combined Effect : The C2, C4, and C6 positions are all activated by the -CH₂NHCH₃ group and at least one chlorine atom, making them the most likely sites for electrophilic attack. |

Stereochemical and Conformational Analysis in Reactivity

The reactivity of this compound can also be influenced by its three-dimensional structure. Free rotation is possible around the C(aryl)–CH₂ and CH₂–N single bonds, leading to various possible conformations. The preferred conformation will seek to minimize steric hindrance between the bulky 3,5-dichlorophenyl group, the N-methyl group, and the reactants.

The accessibility of the nitrogen's lone pair, which is crucial for its nucleophilic reactions, is dependent on this conformation. Steric shielding by the adjacent dichlorophenyl ring could hinder the approach of a bulky electrophile to the nitrogen atom. Conformational studies on related N-methyl substituted tertiary amines have shown that the orientation of alkyl groups (axial vs. equatorial in cyclic systems) can significantly impact reactivity. units.it While this compound is acyclic, similar principles of steric hindrance apply. The relative orientation of the methyl group and the benzyl (B1604629) group can affect the energy barrier for reactions at the nitrogen center. A detailed understanding of these effects would require specific computational modeling or advanced spectroscopic analysis of the molecule's conformational preferences in solution.

Elucidation of Reaction Mechanisms

The formation of this compound from its precursors involves specific and well-understood reaction mechanisms. The primary pathways for its synthesis are the Eschweiler-Clarke reaction and reductive amination, both of which provide efficient routes to N-methylation of the primary amine, 3,5-dichlorobenzylamine (B1297776).

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to their corresponding tertiary amines using an excess of formaldehyde (B43269) and formic acid. wikipedia.orgmdpi.comsynarchive.com This reaction is a type of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent. wikipedia.orgjk-sci.com An important characteristic of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgmdpi.com

The mechanism for the N-methylation of 3,5-dichlorobenzylamine via the Eschweiler-Clarke reaction proceeds through the following key steps:

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine, 3,5-dichlorobenzylamine, on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. wikipedia.orgmdpi.com

Reduction by Formic Acid: Formic acid then transfers a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields the secondary amine, this compound, and releases carbon dioxide. wikipedia.orgmdpi.com

Second Methylation: Since the newly formed secondary amine is still nucleophilic, it can react with another molecule of formaldehyde to form a new iminium ion.

Final Reduction: A second hydride transfer from formic acid reduces this iminium ion to the tertiary amine, N,N-Dimethyl-3,5-dichlorobenzylamine. However, for the synthesis of this compound, the reaction conditions can be controlled to favor the formation of the secondary amine.

| Step | Reactants | Intermediates | Products |

| 1 | 3,5-dichlorobenzylamine, Formaldehyde | Hemiaminal, Iminium ion | Iminium ion |

| 2 | Iminium ion, Formic acid | - | This compound, Carbon dioxide |

Reductive Amination

Reductive amination is a more general and versatile method for the synthesis of amines. chemistrysteps.commasterorganicchemistry.com In the context of synthesizing this compound, this process would typically involve the reaction of 3,5-dichlorobenzylamine with formaldehyde in the presence of a suitable reducing agent. masterorganicchemistry.comorganic-chemistry.org

The mechanism of reductive amination is similar to the initial steps of the Eschweiler-Clarke reaction but utilizes different reducing agents:

Imine/Iminium Ion Formation: 3,5-dichlorobenzylamine reacts with formaldehyde to form a hemiaminal, which then eliminates water to generate an iminium ion. chemistrysteps.comyoutube.com

Reduction: The iminium ion is then reduced to this compound. A variety of reducing agents can be employed for this step. organic-chemistry.orgharvard.edu Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent as it is mild enough to not reduce the starting aldehyde or ketone but is reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comyoutube.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation can also be used. organic-chemistry.orgyoutube.com

The choice of reducing agent is crucial for the success of the reaction, with milder reagents often being preferred to avoid side reactions. youtube.com

| Reagent | Role | Key Features |

| Formaldehyde | Carbon Source | Provides the methyl group for N-alkylation. |

| 3,5-dichlorobenzylamine | Starting Material | The primary amine to be methylated. |

| Sodium Cyanoborohydride | Reducing Agent | Selectively reduces the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com |

| Catalytic Hydrogenation | Reducing Agent | An alternative reduction method, often employing catalysts like Palladium on carbon (Pd/C). |

Synthesis and Exploration of N Methyl 3,5 Dichlorobenzylamine Derivatives and Analogues

Structural Modifications at the N-Methyl Group

The secondary amine functionality of N-methyl-3,5-dichlorobenzylamine is a prime site for chemical modification, allowing for the introduction of a wide variety of substituents. Standard synthetic methodologies, such as N-alkylation and N-acylation, are commonly employed to generate a library of derivatives.

Direct N-alkylation of secondary amines with alkyl halides is a straightforward approach for synthesizing tertiary amines. researchgate.net This method generally avoids the issue of over-alkylation, which can be a problem when starting with primary amines. nih.govmasterorganicchemistry.com A general method involves reacting the secondary amine with an alkyl halide in a solvent like acetonitrile (B52724) in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), to neutralize the hydrogen halide formed during the reaction. researchgate.net This procedure is known for its high functional group tolerance and operationally convenient conditions. researchgate.net Alternatively, bases like cesium fluoride (B91410) on celite have also been utilized for the N-alkylation of various nitrogen-containing compounds, including anilines and heterocycles. researchgate.net

The following table illustrates potential N-substituted derivatives of this compound that can be synthesized using this methodology.

| Starting Material | Reagent | Base | Product |

| This compound | Ethyl iodide | Hünig's base | N-Ethyl-N-methyl-3,5-dichlorobenzylamine |

| This compound | Propyl bromide | Hünig's base | N-Methyl-N-propyl-3,5-dichlorobenzylamine |

| This compound | Benzyl (B1604629) chloride | Hünig's base | N-Benzyl-N-methyl-3,5-dichlorobenzylamine |

| This compound | Acetyl chloride | Triethylamine | N-Acetyl-N-methyl-3,5-dichlorobenzylamine |

| This compound | Benzoyl chloride | Triethylamine | N-Benzoyl-N-methyl-3,5-dichlorobenzylamine |

This table represents synthetically feasible derivatives based on established N-alkylation and N-acylation methodologies. researchgate.netresearchgate.net

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is amenable to functionalization through electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The outcome of these reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the two chlorine atoms and the N-methylaminomethyl group. libretexts.org

Chlorine atoms are electron-withdrawing through their inductive effect, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to themselves. libretexts.org In the case of the 3,5-dichloro substitution pattern, this means positions 2, 4, and 6 are deactivated. Conversely, the alkylamine group is an activating, ortho-, para-director. libretexts.org The combined influence of these groups determines the regioselectivity of the substitution. The strongest activation is directed to the positions ortho to the N-methylaminomethyl group (C2 and C6) and para to it (C4). Given the substitution pattern, the C2, C4, and C6 positions are the most probable sites for electrophilic attack.

For example, the nitration of a related compound, 3,5-dichlorobenzaldehyde (B167965), with a mixture of nitric and sulfuric acids has been shown to yield 3,5-dichloro-2-nitrobenzaldehyde. This suggests that substitution occurs at the position ortho to the activating aldehyde group (and meta to the chlorine atoms), a position analogous to the C2 and C6 positions of this compound. Similar regioselectivity would be expected for other EAS reactions.

The table below outlines potential products from the functionalization of the aromatic ring.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-N-methyl-3,5-dichlorobenzylamine |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-N-methyl-3,5-dichlorobenzylamine |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-Acetyl-N-methyl-3,5-dichlorobenzylamine |

This table illustrates expected products based on the principles of electrophilic aromatic substitution and findings from analogous compounds. masterorganicchemistry.comlibretexts.org

Synthesis of Complex Architectures Incorporating the this compound Moiety

The this compound framework can be incorporated as a structural unit into larger, more complex molecules like macrocycles and polymers. nih.gov The synthesis of such architectures often relies on using a bifunctional derivative of the core molecule that can undergo cyclization or polymerization.

One common strategy for macrocycle synthesis involves the reaction of a di-nucleophile with a di-electrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov For instance, a derivative of this compound containing a second reactive group could be used. More practically, bifunctional building blocks containing the 3,5-dichlorophenyl unit, such as 1,3-dichloro-5-(chloromethyl)benzene or α,α'-dibromo-m-xylene derivatives, can be reacted with diamines or other linkers to construct macrocyclic systems like cyclophanes or calixarenes. sigmaaldrich.combldpharm.comkoreascience.kr Calixarenes are vase-like macrocycles built from phenolic units and are of great interest for their host-guest chemistry and potential applications in nanosensors and biomedicine. nih.govnih.gov While direct synthesis from this compound is not documented, its structural motifs can be part of these larger constructs. For example, a calix chu-lab.orgarene could be functionalized at its upper or lower rim with 3,5-dichlorobenzyl groups. nevsehir.edu.trresearchgate.net

The following table presents hypothetical complex molecules that could be synthesized incorporating the 3,5-dichlorobenzyl structural unit.

| Architecture Type | Synthetic Strategy | Precursors |

| [2+2] Cyclophane | Dimerization of a bifunctional monomer | 1,3-Bis(bromomethyl)-5-chlorobenzene + a diamine |

| Calix chu-lab.orgarene Derivative | Functionalization of the calixarene (B151959) scaffold | Calix chu-lab.orgarene + 3,5-Dichlorobenzyl bromide |

| Polyamide | Polycondensation | 3,5-Dichlorobenzoyl chloride + a diamine |

| Phenazine Derivative | Buchwald-Hartwig coupling and reductive cyclization | 4,5-Disubstituted-2-nitroaniline + 1-Bromo-3,5-dichlorobenzene |

This table outlines plausible synthetic routes to complex architectures based on established methodologies for macrocyclization and polymerization. nih.govnih.gov

Structure-Reactivity Relationship Studies in Derivatives

The reactivity of this compound and its derivatives is profoundly influenced by the electronic properties of the substituents on both the aromatic ring and the nitrogen atom. Structure-reactivity relationships are often quantified using kinetic studies and linear free energy relationships, such as the Hammett equation. ias.ac.in

The two chlorine atoms on the aromatic ring are electron-withdrawing by induction, which deactivates the ring towards electrophilic substitution and decreases the basicity and nucleophilicity of the benzylamine (B48309) nitrogen. quora.com Conversely, substituents at the nitrogen atom can modulate its reactivity. Increasing the alkyl substitution on the nitrogen (e.g., from primary to secondary amine) can increase its nucleophilicity. masterorganicchemistry.com

Kinetic studies on analogous substituted benzylamines provide insight into these effects. A study on the oxidation of 19 different mono-substituted benzylamines by cetyltrimethylammonium permanganate (B83412) found that electron-donating substituents on the ring accelerate the reaction, while electron-withdrawing groups slow it down. ias.ac.in The reaction rates showed an excellent correlation with the Yukawa-Tsuno equation, indicating stabilization of an electron-deficient transition state by electron-donating groups. ias.ac.in Another study on the nucleophilic substitution reaction between substituted benzylamines and benzyl bromide found that electron-withdrawing groups on the benzylamine ring (like chloro) decrease the reaction rate, consistent with a reduction in the amine's nucleophilicity. researchgate.net

Kinetic resolution studies using palladium-catalyzed C-H cross-coupling have also been performed on various benzylamines. chu-lab.orgnih.gov The efficiency of the resolution, given by the selectivity factor (s-factor), is sensitive to the electronic and steric nature of the substituents on the aromatic ring and at the amine. chu-lab.org For example, a meta-chloro substituted benzylamine was shown to be a viable substrate in such a transformation. chu-lab.org

The following table summarizes kinetic data from a study on the oxidation of various substituted benzylamines, illustrating the impact of substituents on reactivity.

| Substituent (on Benzylamine) | 10⁴ k₂ (dm³ mol⁻¹ s⁻¹) at 323 K |

| p-OCH₃ | 3500 |

| p-CH₃ | 160 |

| H | 93.2 |

| p-Cl | 34.0 |

| m-Cl | 12.5 |

| p-NO₂ | 0.45 |

| 3,5-diCl | (Value not reported, but expected to be low) |

Data adapted from a kinetic study on the oxidation of substituted benzylamines. ias.ac.in The rate constant for the 3,5-dichloro derivative is not provided but is predicted to be low due to the strong deactivating effect of two chlorine atoms.

These studies collectively demonstrate that the 3,5-dichloro substitution pattern significantly reduces the reactivity of the benzylamine nucleus in reactions where the amine acts as a nucleophile or in reactions involving the formation of an electron-deficient center on the ring. Modifications at the N-methyl position would further tune this reactivity, for instance by introducing bulky groups that add steric hindrance or acyl groups that reduce the nitrogen's nucleophilicity. cdnsciencepub.com

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. While specific experimental spectra for N-Methyl-3,5-dichlorobenzylamine are not widely published, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.

The structure of this compound presents four distinct sets of nuclei that would be resolved in NMR spectra: the N-methyl protons, the benzylic methylene (B1212753) protons, the aromatic protons, and the secondary amine proton.

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Data (Solvent: CDCl₃) | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C2, C6) | ~7.2-7.3 | Doublet (d) or Singlet (s) | 2H |

| Aromatic H (C4) | ~7.1-7.2 | Triplet (t) or Singlet (s) | 1H |

| Benzylic CH₂ | ~3.6-3.8 | Singlet (s) or Doublet (d) if coupled to N-H | 2H |

| N-Methyl CH₃ | ~2.4-2.5 | Singlet (s) or Doublet (d) if coupled to N-H | 3H |

| Amine N-H | ~1.5-2.5 (broad) | Singlet (s, broad) | 1H |

| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| Aromatic C (C1, quaternary) | ~142-144 | ||

| Aromatic C (C3, C5, C-Cl) | ~134-136 | ||

| Aromatic C (C2, C6) | ~126-128 | ||

| Aromatic C (C4) | ~125-127 | ||

| Benzylic CH₂ | ~55-58 | ||

| N-Methyl CH₃ | ~35-37 |

To confirm the assignments predicted above and fully elucidate the structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the aromatic protons on the ring if their coupling constants are resolved, helping to confirm their relative positions. It could also show a correlation between the N-H proton and the N-CH₃ and/or the benzylic CH₂ protons, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signals for the benzylic CH₂ and N-methyl CH₃ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. Key expected correlations would include the benzylic protons to the N-methyl carbon and to the aromatic carbons (C1, C2, C6), and the N-methyl protons to the benzylic carbon.

¹⁵N NMR: Although less common, ¹⁵N NMR could provide information on the electronic environment of the nitrogen atom. HMBC experiments can also show correlations to the nitrogen nucleus, further confirming the structure. rsc.org

The rotation around the C-N bonds in this compound may be hindered, potentially leading to different stable conformations (rotamers) in solution. chemicalbook.com NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, is a key tool for investigating these conformational preferences. nist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum could reveal spatial proximity between the N-methyl protons and the aromatic protons at the C2 and C6 positions. The intensity of these NOE cross-peaks would provide insights into the preferred orientation of the N-methylbenzyl group relative to the phenyl ring. nist.gov Variable temperature (VT) NMR studies could also be employed to study the dynamics of bond rotation, potentially resolving distinct signals for different conformers at low temperatures. docbrown.info

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, typically to four or more decimal places. glpbio.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₉Cl₂N), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of its molecular ion ([M]⁺ or [M+H]⁺) with the calculated exact mass. arkat-usa.org The presence of two chlorine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the spectrum.

Calculated Isotopic Distribution for the Molecular Ion of this compound

| Ion Formula | Isotopes | Mass-to-Charge (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₈H₉³⁵Cl₂N]⁺ | ²³⁵Cl | 189.0112 | 100.0 |

| [C₈H₉³⁵Cl³⁷ClN]⁺ | ¹³⁵Cl, ¹³⁷Cl | 191.0083 | 65.0 |

| [C₈H₉³⁷Cl₂N]⁺ | ²³⁷Cl | 192.9994 | 10.6 |

Note: Masses and abundances are approximate and serve for illustrative purposes.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. Analyzing these fragments provides a molecular fingerprint and allows for structural elucidation. The fragmentation of this compound is expected to be dominated by cleavage at the bonds adjacent to the nitrogen atom and the aromatic ring.

A primary and highly characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon (benzylic cleavage). This results in the formation of a stable, resonance-stabilized tropylium-like ion or a substituted iminium ion.

Predicted Key EI-MS Fragmentation Pathways for this compound

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 189 | [C₈H₉Cl₂N]⁺ | Molecular Ion [M]⁺ |

| 158 | [C₇H₅Cl₂]⁺ | Loss of •CH₂NHCH₃ from M⁺ (Benzylic cleavage) |

| 123 | [C₆H₃Cl]⁺ | Loss of HCl from the [C₇H₅Cl₂]⁺ fragment |

| 44 | [CH₃NH=CH₂]⁺ | α-cleavage, formation of N-methylmethaniminium ion |

Note: The proposed fragmentations are based on general principles of mass spectrometry for benzylamines. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. The spectra for this compound would exhibit characteristic bands corresponding to the vibrations of its N-H, C-H, C-N, and C-Cl bonds, as well as the aromatic ring system. Data from similar molecules like 3,5-dichlorobenzonitrile (B1202942) and N-methyl-2,4-dichlorobenzylamine can be used to predict the locations of these bands. nih.govnist.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H stretch | Secondary Amine | 3300 - 3500 | Weak-Medium / Weak |

| Aromatic C-H stretch | Aryl | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H stretch | CH₂, CH₃ | 2800 - 3000 | Medium / Medium |

| C=C stretch | Aromatic Ring | 1570 - 1600, 1450 - 1500 | Medium-Strong / Medium-Strong |

| N-H bend | Secondary Amine | 1500 - 1580 | Medium / Weak |

| C-N stretch | Alkyl-Aryl Amine | 1250 - 1350 | Medium / Medium |

| C-Cl stretch | Aryl Halide | 600 - 800 | Strong / Strong |

Note: These are generalized ranges and intensities. docbrown.info

The combination of these spectroscopic methods provides a powerful and complementary approach. NMR defines the carbon-hydrogen framework and stereochemistry, MS confirms the molecular formula and reveals the fragmentation skeleton, and IR/Raman spectroscopy identifies the key functional groups, together enabling an unambiguous structural confirmation of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnumberanalytics.com For a compound like this compound, which may be a solid at room temperature or can be converted into a crystalline salt (e.g., hydrochloride), single-crystal X-ray diffraction provides unambiguous proof of its constitution and stereochemistry. rigaku.com

The process begins with the growth of a high-quality single crystal, typically larger than 0.1 mm in all dimensions. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of reflections. youtube.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map allows for the precise placement of each atom, revealing detailed information on bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, a hypothetical analysis would yield the data presented in Table 1. This data is illustrative of what a crystallographic experiment would determine for a small organic molecule of this nature. The analysis would confirm the substitution pattern on the benzene (B151609) ring and the geometry of the N-methylaminomethyl side chain. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of molecules in the crystal lattice.

Table 1: Illustrative Crystal Data and Structure Refinement for this compound (Note: The following data is hypothetical and serves as an example of typical results from an X-ray crystallography experiment for a compound of this type.)

| Parameter | Illustrative Value |

| Empirical formula | C₈H₉Cl₂N |

| Formula weight | 190.07 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 5.8 Å, c = 14.2 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 853.1 ų |

| Z (molecules per cell) | 4 |

| Calculated density | 1.478 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical tool for separating the components of a mixture, making it indispensable for assessing the purity of this compound and quantifying any impurities. wikipedia.org The most common techniques for the analysis of such non-volatile or volatile organic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). tandfonline.comoup.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of this compound. Due to the basic nature of the amine group and the aromatic system, reversed-phase HPLC is a suitable approach. thermofisher.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

For analysis, the compound would be dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is typically performed using a UV detector, as the benzene ring possesses a strong chromophore. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. nih.gov Table 2 provides an example of a potential HPLC method for analysis.

Table 2: Illustrative HPLC Method for Purity Analysis (Note: These parameters are representative for the analysis of aromatic amines and are not from a validated method for this compound.)

| Parameter | Illustrative Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile (B52724) |

| Gradient | 60% A / 40% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5.8 min |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, which is sufficiently volatile for this method. libretexts.org The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. wikipedia.org The column, typically coated with a nonpolar or medium-polarity stationary phase like 5%-phenyl-95%-dimethylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. hmdb.ca

Derivatization is sometimes employed for amines to improve peak shape and thermal stability, but it may not be necessary for this compound. researchgate.net The primary advantage of GC-MS is its ability to provide both retention time data for quantification and a mass spectrum for the definitive identification of the analyte and any impurities. researchgate.netnih.gov The mass spectrum shows the molecular ion and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Table 3: Illustrative GC-MS Method for Purity Analysis (Note: These parameters are representative for the analysis of halogenated benzylamine (B48309) derivatives and are not from a validated method for this compound.)

| Parameter | Illustrative Condition |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 amu |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of N-Methyl-3,5-dichlorobenzylamine would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, a wealth of information can be derived. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For instance, in a study of another chlorinated organic compound, the HOMO-LUMO energy gap was calculated to be 4.70 eV, indicating a stable molecule. researchgate.net Similar calculations for this compound would provide a quantitative measure of its stability.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | (Value in eV) | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | (Charge on each atom) | Describes the electron distribution across the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT study. Actual values would require specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP surface is colored to indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack). nih.gov Green represents regions of neutral potential.

For this compound, an MEP analysis would likely reveal negative potential around the nitrogen atom due to its lone pair of electrons and around the chlorine atoms due to their high electronegativity. Positive potential would be expected on the hydrogen atoms of the methyl and amine groups. This information is crucial for understanding intermolecular interactions and predicting sites of reaction.

Molecular Dynamics Simulations on Interactions and Conformations

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or an organic solvent, would reveal its conformational flexibility. The molecule is not static; the benzyl (B1604629) and methyl groups can rotate. MD simulations would show the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying how the molecule interacts with its environment. For example, simulations could model the interaction of this compound with a biological target, such as a protein or a membrane, providing insights into its potential biological activity. These simulations can elucidate the role of non-covalent interactions in the stability of molecular clusters. mdpi.com

Prediction of Reactivity and Selectivity Profiles

The data from quantum chemical calculations can be used to predict a molecule's reactivity. Reactivity indices, derived from DFT calculations, such as global hardness, softness, and electrophilicity index, provide a quantitative measure of reactivity. nih.gov For example, a higher electrophilicity index suggests a molecule is a good electrophile. nih.gov

The Fukui function is another powerful tool derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. By analyzing the Fukui functions for this compound, one could predict with high accuracy which atoms are most susceptible to reaction, thus guiding synthetic chemistry efforts.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The way molecules interact with each other is governed by non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, the nitrogen atom's lone pair and the amine hydrogen can participate in hydrogen bonding. The chlorine atoms can also engage in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. NBO analysis, for instance, can provide information about the donor-acceptor interactions within the molecule and between interacting molecules, offering a deeper understanding of the nature of the chemical bonds. researchgate.net A study on related silane (B1218182) compounds highlighted the importance of considering non-covalent interactions to accurately interpret experimental data. mdpi.com

Applications As a Chemical Building Block and Intermediate in Advanced Synthesis

Role in the Synthesis of Specialty Organic Chemicals

N-Methyl-3,5-dichlorobenzylamine serves as a key intermediate in the production of various specialty organic chemicals. ontosight.aiontosight.ai Its molecular structure, which includes a benzene (B151609) ring with two chlorine atoms, makes it a valuable precursor in the synthesis of certain agrochemicals and pharmaceuticals. ontosight.aiontosight.ai

In the agricultural sector, this compound can be used to produce fungicides, herbicides, and insecticides. ontosight.aiontosight.ai The dichlorinated benzylamine (B48309) core is a feature that can be incorporated into the final structure of these agrochemicals to enhance their efficacy.

In the pharmaceutical industry, this compound is a building block for developing drugs that target the central nervous system and endocrine system, among others. ontosight.ai Its derivatives have also been explored for their potential antimicrobial and anticancer properties. ontosight.ai The compound's structure allows for modifications to create a diverse range of molecules for drug discovery. ontosight.ai It is also used in the industrial production of dyes and pigments. ontosight.ai

Integration into Heterocyclic Compound Synthesis

This compound is utilized in the synthesis of heterocyclic compounds, which are integral to many biologically active molecules. One notable application is in the formation of quinoline (B57606) derivatives. jptcp.comiipseries.orgorganic-chemistry.orgmdpi.com Quinolines are synthesized through various methods, such as the Skraup, Conrad-Limpach-Knorr, and Friedländer syntheses, which involve the reaction of anilines with other organic molecules to form the characteristic fused-ring structure of quinoline. jptcp.comiipseries.orgmdpi.com While direct use of this compound in these named reactions is not explicitly detailed in the provided results, its aniline-like structure suggests its potential as a starting material for substituted quinolines.

Utilization in Polymer Chemistry and Materials Science

The application of this compound extends to polymer chemistry and materials science, where it contributes to the development of advanced materials.

Applications in Catalysis Research

This compound can serve as a precursor in catalysis research. While not a catalyst itself, its derivatives can be used to synthesize ligands for catalytic applications. The N-methyl aniline (B41778) skeleton is a common motif in molecules used in catalysis. The development of catalysts for N-methylation of anilines is an active area of research, indicating the importance of N-methylated aniline derivatives in this field.

Precursor for Ligands in Coordination Chemistry

The structure of this compound makes it a suitable precursor for creating ligands used in coordination chemistry. The secondary amine group can be functionalized to introduce additional donor atoms, allowing for the synthesis of polydentate ligands. These ligands can then be coordinated with metal ions to form complexes with specific catalytic or material properties. The electronic properties of the dichlorinated ring can influence the behavior of the resulting metal complex.

Environmental Behavior and Degradation Studies Mechanistic Focus

Pathways of Chemical and Biological Degradation

The degradation of N-Methyl-3,5-dichlorobenzylamine in the environment is expected to proceed through both chemical (abiotic) and biological (biotic) pathways. The presence of the N-methyl group, the benzylamine (B48309) core, and the chlorine substituents on the aromatic ring will influence the mechanisms of its transformation.

Oxidative degradation is a key process in the environmental breakdown of organic compounds. For this compound, this can be initiated by various oxidants present in the environment, such as hydroxyl radicals in the atmosphere or during advanced oxidation processes in water treatment.

A study on the degradation of benzylamine and N-methylbenzylamine during chlorination, a common water treatment process, provides insights into potential oxidative pathways. The dominant reaction involves the transfer of chlorine to the nitrogen atom of the benzylamine, followed by the elimination of hydrochloric acid to form an imine. This imine intermediate is then susceptible to hydrolysis, yielding an aldehyde and a lower-order amine rsc.org.

Based on this, a plausible oxidative degradation pathway for this compound could involve the following steps:

N-dealkylation: The N-methyl group could be oxidized, leading to the formation of 3,5-dichlorobenzylamine (B1297776) and formaldehyde (B43269).

Oxidative deamination: The amino group could be oxidized, leading to the formation of 3,5-dichlorobenzaldehyde (B167965) and methylamine. This is a common pathway for the degradation of other benzylamines rsc.org.

Aromatic ring hydroxylation: The aromatic ring could be hydroxylated, which is a common initial step in the aerobic biodegradation of aromatic compounds nih.govnih.gov. This would make the ring more susceptible to subsequent cleavage.

Bacterial degradation of chlorinated aromatic amines often begins with oxidative deamination catalyzed by enzymes like aniline (B41778) dioxygenase, leading to the formation of corresponding chlorocatechols nih.gov. These catechols can then undergo ring cleavage through either ortho- or meta-pathways nih.gov.

Table 1: Inferred Oxidative Degradation Products of this compound

| Precursor Compound | Inferred Degradation Product | Degradation Pathway | Reference |

| This compound | 3,5-Dichlorobenzylamine | N-dealkylation | rsc.org |

| This compound | 3,5-Dichlorobenzaldehyde | Oxidative deamination | rsc.org |

| This compound | Methylamine | Oxidative deamination | rsc.org |

| This compound | Chlorinated catechols | Aromatic ring hydroxylation | nih.gov |

This table presents hypothetical degradation products based on studies of similar compounds.

Direct studies on the hydrolytic stability of this compound are not available. However, the stability of the benzylamine functional group can be considered. Generally, benzylamines are relatively stable to hydrolysis under neutral pH conditions. The C-N bond in benzylamines is not as susceptible to hydrolysis as, for example, an ester or amide bond.

Transformation Products Identification and Analysis

The identification of transformation products is crucial for understanding the environmental fate and potential risks of a compound. As no direct studies exist for this compound, we can only propose potential transformation products based on the degradation pathways of analogous compounds.

During the chlorination of N-methylbenzylamine, the formation of benzylamine, benzaldehyde, and formaldehyde was observed rsc.org. This suggests that analogous products for this compound would be 3,5-dichlorobenzylamine, 3,5-dichlorobenzaldehyde, and formaldehyde.

In the context of biodegradation, chlorinated anilines have been shown to degrade into chlorocatechols, which are then further broken down nih.gov. Therefore, it is plausible that this compound could be transformed into chlorinated catechols and subsequently to ring-cleavage products.

Table 2: Potential Transformation Products of this compound and Analytical Methods

| Potential Transformation Product | Parent Compound | Analytical Method for Similar Compounds | Reference |

| 3,5-Dichlorobenzylamine | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | rsc.org |

| 3,5-Dichlorobenzaldehyde | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | rsc.org |

| Formaldehyde | This compound | Derivatization followed by HPLC or GC-MS | rsc.org |

| Chlorinated Catechols | This compound | High-Performance Liquid Chromatography (HPLC) | nih.gov |

This table is speculative and based on the analysis of transformation products of structurally related compounds.

Theoretical Modeling of Degradation Processes

In the absence of experimental data, theoretical modeling can be a valuable tool to predict the degradation of chemical compounds. Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) calculations have been used to predict the degradation rates and mechanisms of other amines nih.govacs.org.

For instance, studies have developed models to correlate the chemical structure of amines with their oxidative degradation rates nih.govacs.org. These models consider various molecular descriptors, such as the number and type of alkyl groups, the presence of hydroxyl groups, and steric hindrance, to predict the susceptibility of an amine to degradation nih.govacs.org.

While no specific theoretical models for this compound have been reported, such computational approaches could be applied to:

Predict its susceptibility to oxidative degradation by calculating bond dissociation energies.

Model its interaction with microbial enzymes to assess its potential for biodegradation.

Simulate its reactivity with environmental oxidants to elucidate degradation pathways and identify likely transformation products.

These theoretical studies would provide valuable hypotheses to guide future experimental investigations into the environmental behavior of this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

Future synthetic research will likely focus on moving beyond traditional methods to adopt more efficient and robust strategies. A primary goal is the development of novel catalytic systems and reaction pathways that improve yield, reduce reaction times, and operate under milder conditions.

One promising avenue is the refinement of catalytic hydrogenation processes, similar to those used for other halogenated benzylamines, which can offer high yields and purity. nih.gov Another area of exploration is the application of novel reaction mechanisms, such as iron-catalyzed N-H insertion or copper-catalyzed aza-Friedel-Crafts reactions, which have shown success in forming related amine structures. acs.orgnih.gov These methods could provide new, more direct routes to N-Methyl-3,5-dichlorobenzylamine and its derivatives, potentially lowering production costs and environmental impact.

Table 1: Comparison of a Conventional vs. a Potential Novel Synthetic Route

| Feature | Conventional Route (e.g., Reductive Amination) | Potential Novel Route (e.g., Catalytic N-H Insertion) |

| Precursors | 3,5-dichlorobenzaldehyde (B167965), Methylamine | Substituted malonate, 3,5-dichloroaniline (B42879) derivative |

| Catalyst | Often requires metal hydrides or precious metal catalysts | Simple iron or copper salts acs.orgnih.gov |

| Conditions | Can require harsh reagents and multi-step processes | Potentially milder conditions, shorter reaction times acs.org |

| Efficiency | Variable yields, potential for byproducts | High yields reported for analogous reactions acs.org |

| Key Advantage | Well-established and understood methodology | High atom economy, operational simplicity |

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect minute quantities of this compound is critical for quality control, environmental monitoring, and metabolic studies. Future research will focus on developing ultra-sensitive analytical methods capable of quantifying the compound at trace and ultra-trace levels in complex matrices like soil, water, or biological tissues.

Hyphenated analytical techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are central to this effort. slideshare.netnih.gov Methods such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly promising. tandfonline.comnih.gov These techniques offer exceptional sensitivity and selectivity, allowing for the reliable identification and quantification of halogenated aromatic amines, even in the presence of interfering substances. tandfonline.comnih.govnih.gov The development of specific methods for this compound would involve optimizing parameters like column choice, mobile phase composition, and mass spectrometer settings to achieve limits of detection in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.netgimitec.com

Table 2: Prospective Advanced Analytical Techniques for Trace Analysis

| Technique | Principle | Potential Advantages for this compound |

| GC-MS/MS | Separates volatile compounds via GC, followed by two stages of mass analysis for high specificity. | High sensitivity and selectivity; excellent for resolving isomers and reducing matrix interference. nih.gov |

| LC-MS/MS | Separates compounds via HPLC, followed by tandem mass spectrometry. Ideal for less volatile or thermally labile compounds. | Direct injection of aqueous samples possible, reducing sample preparation time; suitable for a wide range of derivatives. tandfonline.comnih.gov |

| HRMS (e.g., GC-TOF) | Gas chromatography coupled with a Time-of-Flight mass spectrometer provides high-resolution mass data. | Enables identification of unknown impurities or metabolites through accurate mass measurements. researchgate.net |

Expansion of Applications in Niche Chemical Technologies

While this compound is a known intermediate, future research is expected to unlock its potential in new, specialized applications. By using the core molecule as a scaffold, chemists can synthesize a diverse library of derivatives to screen for novel biological activities or material properties.

Research into related halogenated benzylamine (B48309) structures has revealed potent activities as serotonin (B10506) transporter ligands, anti-inflammatory agents, and antioxidants. gimitec.comacs.org This suggests that derivatives of this compound could be synthesized and evaluated for similar or entirely new therapeutic purposes. For example, modifications to the amine or aromatic ring could be explored to create potent and selective inhibitors for specific enzymes or receptors, a strategy that has proven successful for other substituted benzylamines. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Predictive Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. nih.gov For this compound, AI can be applied to accelerate research and development cycles significantly.

AI models can be trained on vast datasets of chemical reactions to predict the most efficient synthetic pathways, reaction conditions, and potential yields. nih.govresearchgate.net This data-driven approach reduces the need for extensive trial-and-error experimentation. researchgate.net Furthermore, AI can be used for "in silico" screening, where the biological activity or material properties of virtual derivatives are predicted computationally. This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. researchgate.net

Table 3: Potential AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose synthetic routes to a target molecule by working backward from the product. | Discovers novel and more efficient synthetic pathways. researchgate.net |

| Reaction Yield Prediction | ML models predict the outcome of a reaction based on reactants, catalysts, and conditions. | Optimizes reaction conditions to maximize product yield before running experiments. researchgate.net |

| Property Prediction | Models predict physicochemical properties, bioactivity, or toxicity of new derivatives. | Prioritizes the synthesis of high-potential compounds for specific applications. |

| Automated Data Analysis | AI tools process and interpret large datasets from analytical instruments (e.g., MS, NMR). | Accelerates characterization and quality control processes. nih.gov |

Sustainable and Eco-Friendly Synthetic Approaches

In line with the principles of green chemistry, a major future direction is the development of sustainable and environmentally friendly methods for synthesizing this compound. This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

One promising strategy is the use of green media, such as deep eutectic solvents (DES) like choline (B1196258) chloride, which can replace volatile organic solvents and sometimes act as a catalyst. nih.gov Research has shown that benzylamines can be produced efficiently in such systems, often in one-pot procedures that reduce waste and simplify purification. nih.gov Exploring these eco-friendly reaction conditions for the synthesis of this compound could lead to cleaner and more sustainable manufacturing processes.

Q & A

Basic: What are the established synthetic routes for N-Methyl-3,5-dichlorobenzylamine, and how do reaction parameters influence yield?

Methodological Answer:

A common approach involves alkylation of 3,5-dichlorobenzylamine using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃ or NaOH) to deprotonate the amine. Alternative routes may employ reductive amination of 3,5-dichlorobenzaldehyde with methylamine under hydrogenation conditions .

- Key Parameters :

- Base Selection : Strong bases (e.g., NaOH) can improve reaction rates but may increase side reactions like over-alkylation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethereal solvents (e.g., THF) may reduce byproduct formation.

- Temperature : Moderate heating (~60–80°C) balances reaction kinetics and thermal decomposition risks.

Reference yields range from 60–85% depending on purification protocols (e.g., column chromatography vs. recrystallization) .

Advanced: How can competing N- vs. O-alkylation pathways be mitigated during the synthesis of this compound?

Methodological Answer:

In systems where the amine group coexists with other nucleophilic sites (e.g., hydroxyl groups in intermediates), selective alkylation requires:

- Protecting Groups : Temporarily block reactive oxygen sites using tert-butyldimethylsilyl (TBS) or acetyl groups before methylation .

- Catalyst Tuning : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine accessibility in biphasic systems.

- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor the thermodynamically less stable N-alkylated product .

Post-reaction analysis via ¹H NMR (monitoring methyl group shifts at δ 2.2–2.5 ppm) and LC-MS helps identify and quantify byproducts .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong absorbance at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C–Cl vibrations) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~204 (C₈H₈Cl₂N⁺) with isotopic patterns confirming chlorine atoms .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Data inconsistencies often arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms.

- Impurity Profiles : Use HPLC-PDA to detect trace impurities (e.g., unreacted 3,5-dichlorobenzylamine) that depress melting points.